1,5-Difluoro-2-nitro-4-propoxybenzene
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Overview
Description
1,5-Difluoro-2-nitro-4-propoxybenzene is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzene, where the benzene ring is substituted with two fluorine atoms, one nitro group, and one propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Difluoro-2-nitro-4-propoxybenzene can be synthesized through a multi-step process involving the nitration and fluorination of benzene derivatives. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Fluorination: The nitrobenzene derivative is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-nitro-4-propoxybenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, acidic or basic medium, water solvent.
Major Products Formed
Reduction: 1,5-Difluoro-2-amino-4-propoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,5-Difluoro-2-nitro-4-carboxybenzene.
Scientific Research Applications
1,5-Difluoro-2-nitro-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-nitro-4-propoxybenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms and propoxy group contribute to the compound’s overall reactivity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,5-Difluoro-2-nitro-4-propoxybenzene can be compared with other similar compounds such as:
1,5-Difluoro-2,4-dinitrobenzene: Similar structure but with an additional nitro group, making it more reactive.
1,3-Difluoro-4,6-dinitrobenzene: Another isomer with different substitution patterns, affecting its reactivity and applications.
1,5-Difluoro-2-nitrobenzene: Lacks the propoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1,5-difluoro-2-nitro-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-8(12(13)14)6(10)4-7(9)11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFVPHUTXBPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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